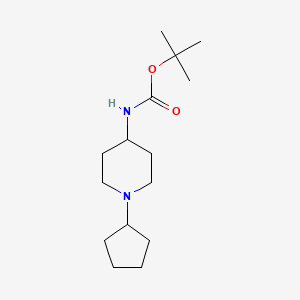

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

説明

“tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 936221-73-7 . It has a molecular weight of 268.4 and its IUPAC name is tert-butyl 1-cyclopentyl-4-piperidinylcarbamate . The compound is typically stored at 4°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) . This indicates that the compound contains a cyclopentyl group and a piperidinyl group attached to a carbamate group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.4 . It is typically stored at 4°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用

Enantioselective Synthesis : It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant for nucleic acid chemistry and drug development (Ober et al., 2004).

Synthesis of Natural Product Analogues : Used in the synthesis of natural product jaspine B analogues, which have shown cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

Crystal Structure Studies : The compound is part of a family of compounds used for crystal structure studies, providing insights into molecular interactions and bonding (Baillargeon et al., 2017).

Insecticide Development : It's utilized in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid (Brackmann et al., 2005).

Synthetic Methodologies : The compound is involved in the development of efficient synthetic methods for various biologically active compounds, showcasing its role in improving synthesis routes (Zhao et al., 2017).

Metalation Studies : tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, which is a crucial reaction in organic synthesis (Sieburth et al., 1996).

特性

IUPAC Name |

tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYFIMWBZGFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693178 | |

| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936221-73-7 | |

| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)